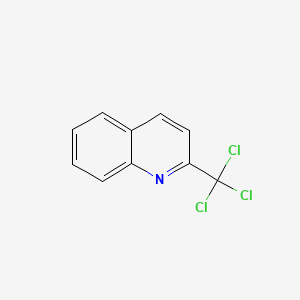

2-(Trichloromethyl)quinoline

描述

Structure

3D Structure

属性

分子式 |

C10H6Cl3N |

|---|---|

分子量 |

246.5 g/mol |

IUPAC 名称 |

2-(trichloromethyl)quinoline |

InChI |

InChI=1S/C10H6Cl3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI 键 |

KASSNQGPPUVYNL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(Cl)(Cl)Cl |

同义词 |

2-(trichloromethyl)quinoline |

产品来源 |

United States |

Synthetic Methodologies for 2 Trichloromethyl Quinoline

Classical and Conventional Synthetic Routes to 2-(Trichloromethyl)quinoline

Traditional methods for synthesizing this compound have laid the groundwork for its production, often relying on robust and well-understood chemical transformations.

Reactions Involving Quinaldine (B1664567) Derivatives and Chlorinating Agents

A primary and long-standing method for the synthesis of this compound involves the direct chlorination of 2-methylquinoline (B7769805) (quinaldine). This reaction is typically achieved by treating quinaldine with a suitable chlorinating agent. scribd.com The methyl group on the quinoline (B57606) ring undergoes chlorination to form the trichloromethyl group. scribd.com

Another approach involves the chlorination of quinolines using phosphorus oxychloride in halogenated hydrocarbons at elevated temperatures, typically between 70 to 140 °C. For more extensive chlorination, phosphorus trihalide and chlorine gas at temperatures ranging from 150 to 220 °C can be employed, sometimes under pressure. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-methylquinoline | Acetic acid, Chlorinating agent | Not specified | This compound | Not specified | scribd.com |

| 2,8-dimethyl-4-chloroquinoline | 1,2,4-trichlorobenzene, Phosphorus tribromide, Chlorine | 95-200°C, 4 hours | 2-trichloromethyl-4,8-dichloroquinoline | 85.8% | google.com |

| Quinaldine | NBS, AIBN | Reflux in CCl4 | 2-Bromomethylquinoline | 55% | mdpi.org |

Condensation Reactions Utilizing Trichloroacetylacetate Precursors

The condensation of ethyl trichloroacetylacetate with anilines presents an alternative route to quinoline derivatives. This method leads to the formation of 2-trichloromethyl-4-quinolinol derivatives. google.com These intermediates can then potentially be converted to the desired this compound through subsequent reactions, such as chlorination to replace the hydroxyl group.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Ethyl trichloroacetylacetate | Aniline (B41778) derivative | 2-trichloromethyl-4-quinolinol derivative | Medium | google.com |

Multicomponent Reactions and Cascade Annulations

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like quinoline derivatives in a single step. rsc.org These reactions combine multiple starting materials in a convergent manner, demonstrating high atom and step economy. rsc.orgbeilstein-journals.org For instance, the Povarov reaction, which involves anilines, aldehydes, and activated olefins, can produce complex tetrahydroquinolines that can be subsequently oxidized to quinolines. beilstein-journals.org While direct synthesis of this compound via a specific MCR is not extensively detailed, the principles of MCRs are applicable to constructing the quinoline core, which could then be functionalized. rsc.orgbeilstein-journals.orgresearchgate.net Some cascade reactions have been developed that involve a cyclized dearomatization and trichloromethylation sequence to produce complex fused quinolinone structures. rsc.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus has shifted towards more sustainable and efficient synthetic methods, including microwave-assisted synthesis and solvent-free conditions.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. tandfonline.com This technology has been successfully applied to the synthesis of various quinoline derivatives. tandfonline.comasianpubs.orggoogle.comrsc.orgmdpi.com For example, a one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride can be achieved in just 50 seconds under microwave irradiation at 600 W. asianpubs.org Another microwave-assisted method involves the reaction of o-nitrobenzaldehyde and enolizable ketones with SnCl₂·2H₂O to produce quinolines without the need for a solvent or catalyst. core.ac.uk

| Reactants | Conditions | Time | Yield | Reference |

| Aniline, Malonic acid, POCl₃ | Microwave irradiation (600 W) | 50 s | Not specified | asianpubs.org |

| o-Nitrobenzaldehyde, Enolizable ketones, SnCl₂·2H₂O | Microwave irradiation | Not specified | High | core.ac.uk |

| Quinoline raw material, Water, 2-chloroacetate/2-bromoacetate | Microwave irradiation | Short | High | google.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-phase, synthesis offers benefits such as reduced environmental impact, lower costs, and often easier product purification. rsc.org The synthesis of quinoline derivatives has been successfully demonstrated under solvent-free conditions. core.ac.ukrsc.org For example, an efficient one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones can be achieved using SnCl₂·2H₂O under microwave irradiation without any solvent. core.ac.uk Another approach utilizes Hβ zeolite as a reusable heterogeneous catalyst for the cyclization of ketones and 2-aminobenzophenones to form 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

| Reactants | Catalyst/Reagent | Conditions | Reference |

| o-Nitrobenzaldehyde, Enolizable ketones | SnCl₂·2H₂O | Microwave, Solvent-free | core.ac.uk |

| Imines, Styrene | None | Solvent-free, Catalyst-free | |

| Ketones, 2-Aminobenzophenones | Hβ zeolite | Solvent-free | rsc.org |

Catalytic Strategies, Including Nanocatalysis

The synthesis of quinoline derivatives, including this compound, has been significantly advanced through the development of various catalytic systems. These strategies often aim to improve reaction efficiency, yield, and environmental friendliness compared to traditional methods.

Transition metal catalysis is a cornerstone in the synthesis of functionalized quinolines. chim.it For instance, palladium-catalyzed reactions have been extensively used to construct the quinoline core and introduce substituents. chim.it While direct catalytic syntheses starting from simple precursors to specifically yield this compound are not as commonly reported as other substituted quinolines, the principles of transition metal catalysis are broadly applicable. Catalysts based on copper, rhodium, and ruthenium have also demonstrated efficacy in quinoline synthesis through various annulation strategies. mdpi.com Copper catalysts, for example, have been employed in [4 + 1 + 1] annulation reactions to produce di-substituted quinolines. mdpi.com

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high surface area-to-volume ratios, enhanced catalytic activity, and ease of recovery and reusability. nih.govresearchgate.net In the context of quinoline synthesis, various nanocatalysts have been successfully employed. nih.gov These include:

Metal Oxide Nanoparticles: Titanium dioxide (TiO2) nanoparticles have been used in the synthesis of quinoline hybrids. nih.gov

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often functionalized with acidic groups, serve as efficient and recyclable catalysts for quinoline synthesis. For example, sulfamic acid-supported Fe3O4@SiO2 nanoparticles have been used as a solid acid catalyst.

Solid Acid Nanocatalysts: Nano-crystalline sulfated zirconia (SZ) has been shown to be an effective catalyst in the Friedländer condensation for quinoline synthesis.

These nanocatalysts often facilitate reactions under greener conditions, such as using aqueous media or solvent-free systems, and can sometimes be activated by alternative energy sources like ultrasonic irradiation. nih.gov

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Catalyst | Type | Application | Key Advantages |

| TiO2 NPs | Metal Oxide | Synthesis of quinoline hybrids | Ultrasonic irradiation, aqueous media nih.gov |

| Fe3O4@SiO2@PDETSA | Magnetic Nanoparticle | Friedländer reaction | Recyclable, high yield |

| Nano-crystalline SZ | Solid Acid | Friedländer condensation | Mild conditions, easy work-up |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more environmentally benign alternative to traditional solution-phase synthesis. researchgate.netbeilstein-journals.org This approach has been successfully applied to the synthesis of quinoline derivatives. researchgate.netnih.gov

An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines. nih.gov This solvent-free method involves the oxidative annulation of aniline derivatives by grinding the reactants with a mortar and pestle. researchgate.netnih.gov A key advantage of this technique is its operational simplicity and the mild reaction conditions employed. nih.gov The process often leads to high isolated yields of the functionalized quinoline products. nih.gov While a direct mechanochemical synthesis specifically targeting this compound is not extensively detailed in the provided context, the demonstrated success of this methodology for other substituted quinolines suggests its potential applicability. researchgate.netnih.gov

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound and its dihydro- precursors involves complex reaction pathways and intermediates.

Proposed Reaction Pathways and Intermediates

One of the well-documented methods for synthesizing 1-aryl-2-(trichloromethyl)-1,2-dihydroquinolines involves a three-component reaction of quinolines, an aryne precursor, and chloroform (B151607). clockss.org The reaction of quinoline with benzyne (B1209423), generated from benzenediazonium-2-carboxylate, and chloroform yields 1-phenyl-2-trichloromethyl-1,2-dihydroquinoline. clockss.org

The proposed mechanism for the classic Friedländer synthesis, a common route to quinolines, involves the initial condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. uop.edu.pk This is typically followed by an intramolecular cyclization and dehydration to form the quinoline ring.

In catalytic syntheses, the mechanism is often dictated by the nature of the catalyst. For instance, in the Friedländer reaction catalyzed by L-proline, the formation of an iminium ion intermediate is a key step. rsc.org This is followed by a Knoevenagel condensation, reaction with an enaminone, and finally, an intramolecular cyclization to yield the quinoline product. rsc.org

For nanocatalyzed reactions, such as those using TiO2 nanoparticles, a proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and Meldrum's acid, followed by a Michael addition with an aniline derivative. nih.gov The resulting intermediate then undergoes intramolecular cyclization and elimination to produce the quinoline derivative. nih.gov

Stereochemical Considerations in Synthesis

Stereochemistry becomes a critical aspect when chiral centers are introduced into the quinoline structure. The synthesis of this compound itself does not inherently create a chiral center at the 2-position of the aromatic quinoline ring. However, the synthesis of its dihydro- precursor, 1-aryl-2-(trichloromethyl)-1,2-dihydroquinoline, does result in a chiral center at the C2 position. clockss.org

The absolute configurations and enantiopurity of chiral quinoline alkaloids have been determined in natural products, highlighting the importance of stereochemistry in their biological activity. rsc.org In synthetic chemistry, asymmetric synthesis strategies are employed to control the stereochemical outcome. For example, the asymmetric reduction of 2-aryl-3-(trifluoromethyl)quinolines has been achieved with high enantioselectivity using chiral phosphoric acids. chim.it While specific studies on the asymmetric synthesis of this compound were not found in the provided search results, the principles of asymmetric catalysis are well-established in quinoline chemistry and could potentially be applied. This would involve the use of chiral catalysts or auxiliaries to induce facial selectivity during the key bond-forming steps of the reaction.

Reactivity and Chemical Transformations of 2 Trichloromethyl Quinoline

Reactions at the Trichloromethyl Group

The trichloromethyl (-CCl₃) group at the 2-position of the quinoline (B57606) ring is a key site for chemical modifications due to its susceptibility to nucleophilic attack and its ability to be transformed into other functional groups.

Nucleophilic Substitution Reactions (e.g., Hydrolysis, Aminolysis)

The electron-withdrawing nature of the adjacent quinoline ring and the three chlorine atoms makes the carbon of the -CCl₃ group highly electrophilic and, therefore, prone to nucleophilic substitution.

Hydrolysis: The trichloromethyl group can undergo hydrolysis to form a carboxylic acid. For instance, treatment of 2-(trichloromethyl)quinoline with a base like potassium hydroxide (B78521) can lead to the displacement of the trichloromethyl moiety to yield 2-quinolinone. researchgate.net Similarly, basic hydrolysis of 1-phenyl-2-(trichloromethyl)-1,2-dihydroquinoline results in the formation of 2-quinolinone. clockss.org More controlled hydrolysis of substituted 8-(trichloromethyl)quinolines can yield the corresponding quinoline-8-carboxylic acids or quinoline-8-formyl chlorides depending on the reaction conditions. google.com For example, hydrolysis of 2-bromo-8-(trichloromethyl)quinoline at 0°C yields 2-bromoquinoline-8-formyl chloride, while at room temperature it produces 2-bromoquinoline-8-carboxylic acid. google.com

Aminolysis: The chlorine atoms of the trichloromethyl group can be displaced by amines. While specific examples for this compound are not prevalent in the reviewed literature, analogous compounds like 2,4-bis(trichloromethyl)quinoline (B3368020) are known to undergo nucleophilic displacement with hydrazine (B178648) to form hydrazinoquinolines. vulcanchem.com

Methanolysis: In some cases, the trichloromethyl group can react with methanol. For example, 2-(trichloromethyl)-1,8-naphthyridine (B13889006), a related heterocyclic compound, undergoes methanolysis to produce 2-(methoxycarbonyl)-1,8-naphthyridine. researchgate.net

| Reaction | Reagent(s) | Product(s) | Reference(s) |

| Hydrolysis | KOH | 2-Quinolinone | researchgate.net |

| Hydrolysis | aq. KOH | 2-Quinolinone | clockss.org |

| Hydrolysis | Ice, 0°C | 2-Bromoquinoline-8-formyl chloride | google.com |

| Hydrolysis | Water, 20-27°C | 2-Bromoquinoline-8-carboxylic acid | google.com |

| Aminolysis | Hydrazine | Hydrazinoquinolines | vulcanchem.com |

| Methanolysis | Methanol | 2-(Methoxycarbonyl)-1,8-naphthyridine | researchgate.net |

Derivatizations and Transformations of the CCl₃ Moiety

The trichloromethyl group serves as a precursor for various other functional groups, significantly expanding the synthetic utility of this compound.

Conversion to Esters: As mentioned, methanolysis can convert the -CCl₃ group to a methoxycarbonyl group. researchgate.net

Formation of Heterocycles: The reactivity of the trichloromethyl group can be harnessed to construct new heterocyclic rings. For instance, 2,2,2-trichloromethyl carbinols, which can be derived from aldehydes, can be transformed into various heterocyclic systems, including 2-imino-4-thiazolidinones. acs.org

Reduction: The trichloromethyl group can be reduced. For example, 2-(trichloromethyl)phenyl carbonochloridate (B8618190) can be reduced to 2-(trichloromethyl)phenyl alcohol. Selective partial C-Cl bond reduction is an important strategy for creating valuable chloride-containing compounds. researchgate.net

Displacement by Nucleophiles: The entire -CCl₃ group can act as a leaving group in nucleophilic substitution reactions. smolecule.com For example, treatment of 2-(trichloromethyl)-1,8-naphthyridine with potassium hydroxide results in the displacement of the trichloromethyl moiety, forming 1,8-naphthyridin-2-one. researchgate.net

Transformations on the Quinoline Ring System

The quinoline ring in this compound is also amenable to a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as more complex cyclization and rearrangement reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

The electronic properties of the quinoline ring, influenced by the electron-withdrawing -CCl₃ group, dictate the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: Quinoline itself undergoes electrophilic substitution primarily at positions 5 and 8. uop.edu.pk The presence of the deactivating -CCl₃ group at the 2-position would be expected to further decrease the reactivity of the ring towards electrophiles. However, specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results. In a related example, 4,6-dichloro-2-(trichloromethyl)quinoline can participate in electrophilic aromatic substitution reactions. smolecule.com

Nucleophilic Aromatic Substitution: The quinoline ring, particularly with electron-withdrawing substituents, is susceptible to nucleophilic attack. masterorganicchemistry.com Generally, nucleophilic substitution on the quinoline ring occurs at the 2- and 4-positions. uop.edu.pk In this compound, the 2-position is already substituted. The presence of the -CCl₃ group makes the quinoline nitrogen highly electrophilic, which can influence the reactivity of the entire ring system. vulcanchem.com For instance, 2-chloroquinolines show high reactivity towards methoxide (B1231860) ions. researchgate.net

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions leading to the formation of new ring systems.

Cyclization: Research has shown that various substituted quinolines can undergo intramolecular cyclization to form fused heterocyclic systems. For example, 2-alkynylquinoline-3-carboxaldehydes can undergo intramolecular hydroamination and hydroalkoxylation. chim.it While direct examples involving this compound are sparse, its derivatives can be envisioned to participate in similar cyclization pathways after transformation of the -CCl₃ group. For instance, conversion of the trichloromethyl group to an alkyne could be followed by cyclization. chim.it

Rearrangement Reactions: Some reactions involving the quinoline nucleus can lead to skeletal rearrangements. A notable example is the ring transformation of quinolines to indole (B1671886) derivatives. sci-hub.se This transformation proceeds through 1,4-dihydroquinoline (B1252258) intermediates. sci-hub.se Another rearrangement involves the reaction of enamines that can lead to bridged lactams, which has been studied in related azabicyclic systems. nih.gov

Functionalization of the Quinoline Core

Beyond simple substitution, the quinoline core of this compound can be functionalized in various ways, often leveraging the reactivity of both the ring and the side chain. The precise and selective introduction of functional groups can significantly expand the chemical space and potential applications of these derivatives. rsc.org

C-H Bond Functionalization: Recent advances in synthetic chemistry have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying the quinoline scaffold. rsc.org

Introduction of Substituents via Cross-Coupling Reactions: Halogenated derivatives of this compound could serve as substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups onto the quinoline ring. chim.it

Metal-Mediated and Organocatalytic Reactions Involving this compound

The reactivity of this compound is largely dictated by the trichloromethyl group, a functional group amenable to various transformations, particularly through metal-mediated radical pathways and hydrolysis. The electron-withdrawing nature of the quinoline ring influences the reactivity of the C-Cl bonds. While metal-catalyzed reactions are a key area of its chemical transformations, literature on specific organocatalytic reactions involving this compound as a substrate is limited.

Metal-Mediated Reactions

The primary mode of metal-mediated reactivity for this compound involves the generation of radical species. Transition metals, especially copper and iron, are effective catalysts for atom transfer radical addition (ATRA) and cyclization (ATRC) reactions involving compounds with a trichloromethyl group. researchgate.netacs.orgliv.ac.uk

The general mechanism involves a single-electron transfer from a low-valent metal catalyst (e.g., Cu(I)) to the trichloromethyl group. This process leads to the homolytic cleavage of a carbon-chlorine bond, generating a dichloromethyl-substituted quinolinyl radical and a higher-valent metal-chloride species (e.g., Cu(II)Cl). This radical intermediate can then engage in various subsequent reactions.

Research into analogous systems provides significant insight. For instance, copper(I) complexes with ligands such as bipyridine have been shown to mediate the intermolecular atom transfer radical addition of α,α,α-trichloromethyl ketones to alkenes. researchgate.net Similarly, iron-catalyzed intramolecular cyclizations of alkenes bearing a trichloromethyl group proceed via a radical mechanism. acs.orgbeilstein-journals.org

A notable copper-catalyzed radical carboamination reaction uses chloroform (B151607) as a source for the trichloromethyl radical, which then reacts with buteneamides bearing a quinoline guiding group to form β-lactams. nih.govrsc.org This reaction, proceeding through a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle, underscores the accessibility of the trichloromethyl radical and its utility in forming new carbon-carbon bonds under copper catalysis. nih.govrsc.org While the substrate is not this compound itself, the findings strongly suggest its potential to act as a precursor to the 2-quinolyl-dichloromethyl radical in similar metal-catalyzed transformations.

| Substrate | Catalyst | Reagents | Conditions | Product | Yield (%) | Ref |

| N-(quinolin-8-yl)but-3-enamide | Cu(CH₃CN)₄PF₆ | Chloroform, DTBP | 110 °C, 6 h, in air | 4-(2,2,2-trichloroethyl)-β-lactam derivative | 78 | nih.gov |

| α,α,α-Trichloromethyl ketone | CuCl/bpy | Alkene | Varies | Adduct Product | Good | researchgate.net |

| (Trichloromethyl)alkene | Iron complex | - | Varies | Cyclized Product | - | acs.org |

| DTBP = Di-tert-butyl peroxide; bpy = Bipyridine |

Another significant transformation is the reductive coupling of benzotrichlorides, mediated by metals like nickel and cobalt, to form stilbene (B7821643) derivatives. acs.org Palladium-catalyzed reductive coupling using disilanes as the reducing agent also achieves this transformation. acs.org These reactions highlight the capacity of the trichloromethyl group to undergo metal-mediated dehalogenative C-C bond formation.

Hydrolysis of the Trichloromethyl Group

The trichloromethyl group on the quinoline ring can be readily hydrolyzed to form a carboxylic acid or a related derivative. This transformation is a fundamental reaction of this compound class, providing a synthetic route to quinoline-2-carboxylic acids. A patented process details the hydrolysis of various substituted 8-(trichloromethyl)quinolines. google.com The reaction outcome can be controlled by temperature; hydrolysis at lower temperatures (e.g., -10 to 10 °C) tends to yield the quinoline-8-carbonyl chloride, whereas higher temperatures (e.g., 10 to 50 °C) favor the formation of the corresponding carboxylic acid. google.com

| Substrate | Conditions | Product | Yield (%) | Ref |

| 2-Bromo-8-(trichloromethyl)quinoline | 0 °C, 32 h, H₂O/ice | 2-Bromoquinoline-8-carbonyl chloride | 92 | google.com |

| 2-Bromo-8-(trichloromethyl)quinoline | 20-27 °C, 30 h, H₂O | 2-Bromoquinoline-8-carboxylic acid | 87 | google.com |

| 3,4-Dichloro-8-(trichloromethyl)quinoline | 28 °C, 28 h, H₂O | 3,4-Dichloroquinoline-8-carboxylic acid | 91 | google.com |

| 4-Bromo-7-chloro-8-(trichloromethyl)quinoline | 22 °C, 36 h, H₂O | 4-Bromo-7-chloroquinoline-8-carboxylic acid | 83 | google.com |

| 1-Phenyl-2-(trichloromethyl)-1,2-dihydroquinoline | KOH, rt, 12 h | 1-Phenyl-2-quinolinone | 85 | clockss.org |

In a different reaction, a 1-phenyl-2-(trichloromethyl)-1,2-dihydroquinoline, formed from a three-component reaction of quinoline, benzyne (B1209423), and chloroform, undergoes hydrolysis with potassium hydroxide to yield 1-phenyl-2-quinolinone. clockss.org This reaction involves both the hydrolysis of the trichloromethyl group and subsequent rearrangement to form the quinolinone structure. clockss.org

Organocatalytic Reactions

There is a notable scarcity of published research detailing organocatalytic reactions where this compound functions as the primary substrate. The field of organocatalysis has extensively utilized quinoline-containing molecules as chiral ligands and catalysts, particularly derivatives of cinchona alkaloids, in a wide array of asymmetric transformations. mdpi.comrsc.org However, reactions targeting the functionalization of the this compound scaffold itself via organocatalysis are not well-documented.

For context, related organocatalytic methods are used to synthesize molecules containing a trichloromethyl group. For example, trichloromethyl carbinols can be prepared in a one-pot reaction from primary alcohols via an aldehyde intermediate, with the addition of chloroform being promoted by the strong, non-nucleophilic organobase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org This indicates that under basic organocatalytic conditions, the trichloromethyl anion can be generated from chloroform and used as a nucleophile. While speculative, it is conceivable that this compound could potentially undergo reactions involving the abstraction of its benzylic-like proton if one were present, or act as an electrophile in other contexts, though such reactivity has not been reported.

Advanced Applications of 2 Trichloromethyl Quinoline in Organic Synthesis

2-(Trichloromethyl)quinoline as a Precursor for Novel Heterocyclic Compounds

The reactivity of the trichloromethyl group makes this compound an excellent starting material for constructing fused heterocyclic frameworks. This group can be transformed into other functional groups or act as a leaving group, facilitating the annulation of new rings onto the quinoline (B57606) core. smolecule.comnih.gov

Pyrimidoquinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their potential biological activities. nih.govajol.info The synthesis of these systems often involves the condensation of a quinoline derivative bearing a reactive group at the 2-position with a suitable three-carbon or nitrogen-containing fragment. This compound serves as a potent precursor in this context. The trichloromethyl group can undergo reaction with binucleophiles, such as amidines or guanidines, to construct the fused pyrimidine (B1678525) ring.

For instance, the reaction of this compound with various nucleophiles can lead to intermediates that are primed for cyclization. One established route to pyrimido[4,5-b]quinolines involves the multi-component reaction of 6-aminopyrimidinone derivatives with aldehydes and cyclic diketones. nih.govsharif.edu this compound can be converted into a suitable amino-functionalized quinoline, which can then participate in these convergent syntheses. A key transformation involves the hydrolysis of the trichloromethyl group to a carboxylic acid, which can then be converted to an amide or other functionalities necessary for ring closure. clockss.org

The general strategy for utilizing this compound in the synthesis of fused systems is summarized in the table below.

| Precursor Transformation | Reactant Type | Fused System |

| Hydrolysis to quinoline-2-carboxylic acid, then amidation | Diamines, Aminoamides | Pyrimidoquinolines |

| Reaction with benzyne (B1209423) and chloroform (B151607), then hydrolysis | Aqueous base | Quinolinones (precursors to fused systems) clockss.org |

| Conversion to 2-cyanoquinoline | Binucleophiles | Fused Pyrimidines |

| Nucleophilic substitution with amino-thiols | - | Thiazoloquinolines |

The synthesis of complex, multi-ring systems containing a quinoline core is a significant area of research, driven by the prevalence of such structures in natural products and pharmaceuticals. rsc.orgresearchgate.net this compound provides a strategic entry point into these elaborate molecules. Its trichloromethyl group can be leveraged to initiate cascade reactions or to introduce functionalities required for subsequent cyclization steps, such as intramolecular Friedel-Crafts reactions or palladium-catalyzed cross-coupling and annulation. rsc.orgresearchgate.net

A notable example involves the reaction of quinolines with arynes and chloroform, where this compound derivatives can be formed as intermediates in the synthesis of 1-aryl-2-trichloromethyl-1,2-dihydroquinolines. nih.govclockss.orgacs.org These dihydroquinolines are versatile intermediates that can be subjected to further transformations to build polycyclic frameworks. clockss.org Furthermore, the trichloromethyl group can be converted into other reactive handles like an alkyne or a vinyl group. These functionalities are staples in modern synthetic chemistry, participating in powerful ring-forming reactions such as Diels-Alder cycloadditions, Sonogashira couplings followed by cyclization, and various domino reactions to afford tetracyclic and other complex polycyclic systems. chim.it

Synthesis of Pyrimidoquinolines and Related Fused Systems

Utilization in the Synthesis of Functional Material Precursors

Quinoline derivatives have found applications in materials science, where they form the core of organic light-emitting diodes (OLEDs), chemosensors, and other functional materials. mdpi.com The incorporation of a trichloromethyl group offers a route to novel material precursors with tailored electronic and photophysical properties. Trichloromethyl-substituted aromatic compounds, particularly triazines, are known to function as photoinitiators for free-radical polymerization or as photolytic acid donors. google.com This property is crucial in the formulation of photopolymerizable layers used in applications like lithographic printing plates. google.comgoogleapis.com

By analogy, this compound can be used as a building block for larger, conjugated systems intended for materials science applications. The trichloromethyl group can act as a reactive site for polymerization or for linking the quinoline unit to other photoactive or electroactive moieties. The high electron-withdrawing nature of the -CCl3 group can also be used to tune the electronic properties (e.g., LUMO level) of the resulting material, which is a key consideration in the design of organic semiconductors and emitters.

Role in Agrochemical Precursor Synthesis

The quinoline scaffold is present in various agrochemicals. mdpi.com The introduction of halogen atoms, particularly chlorine, is a common strategy to enhance the biological activity and metabolic stability of pesticides. This compound and its derivatives are therefore valuable intermediates in the synthesis of new agrochemical agents. smolecule.comlookchem.com The trichloromethyl group itself can impart biocidal properties or serve as a synthon for other essential functionalities.

A notable example is 4,6-dichloro-2-(trichloromethyl)quinoline, which is recognized as a precursor for agrochemicals due to its inherent antifungal and antibacterial properties, making it a candidate for developing agents to control crop pests and pathogens. smolecule.comlookchem.com Furthermore, the synthesis of 2-chloronicotinoyl chloride, a key intermediate for potent herbicides like nicosulfuron (B1678754) and fungicides like boscalid, can be achieved from 2-chloro-3-(trichloromethyl)pyridine. google.com This demonstrates the industrial relevance of trichloromethyl-substituted heterocycles as precursors for high-value agrochemicals.

| Precursor | Target Agrochemical Class | Mode of Action/Use | Reference |

| 4,6-Dichloro-2-(trichloromethyl)quinoline | Fungicides, Bactericides | Control of pests and pathogens | smolecule.comlookchem.com |

| 2-Chloro-3-(trichloromethyl)pyridine | Herbicides, Fungicides | Intermediate for Nicosulfuron, Boscalid | google.com |

| Although a pyridine (B92270), this example illustrates the utility of the trichloromethyl group in a related heterocyclic system for agrochemical synthesis. |

Application in the Synthesis of Dye and Pigment Precursors

Quinoline-based structures are known to be chromophoric and are used in the formulation of dyes and pigments. mdpi.com For instance, quinoline derivatives are a component of certain high-performance pigments used in color filters. google.com The synthesis of organic pigments often involves the coupling of aromatic or heterocyclic units to create large, conjugated π-systems that absorb light in the visible spectrum.

The this compound molecule can serve as a valuable building block in this field. The trichloromethyl group is a reactive handle that can be used to anchor the quinoline core to other parts of a dye molecule. For example, it can be converted into a group capable of undergoing condensation or coupling reactions with other aromatic systems. The strong electron-withdrawing effect of the trichloromethyl group can also influence the color of the resulting dye by modifying the energy levels of the molecular orbitals involved in the electronic transition (HOMO-LUMO gap). This allows for the fine-tuning of the absorption and emission properties of the dye, making this compound a potentially useful precursor for creating novel colorants for textiles, printing inks, and advanced applications like lithographic plates. googleapis.comepo.orggoogleapis.com

Spectroscopic and Structural Characterization of 2 Trichloromethyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for characterizing the structure of quinoline (B57606) derivatives in solution. uncw.edu It provides insights into the electronic environment of each hydrogen and carbon atom within the molecule. uncw.edu

The ¹H NMR spectrum of 2-(trichloromethyl)quinoline is expected to show distinct signals corresponding to the protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the nitrogen atom and the 2-substituted trichloromethyl group. tsijournals.comsavemyexams.com Protons on the heterocyclic ring (positions 3 and 4) and the benzenoid ring (positions 5, 6, 7, and 8) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chula.ac.th

The proton at the C-3 position is expected to be a doublet, coupled to the C-4 proton. The C-4 proton will also appear as a doublet. The protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) will exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. rsc.org The specific chemical shifts are sensitive to the solvent used and the concentration of the sample. uncw.eduacs.org For instance, in quinoline itself, the H-2 proton is the most deshielded due to its proximity to the nitrogen atom, but in this compound, the C-2 position is substituted. rsc.org The electron-withdrawing CCl₃ group at position 2 will significantly influence the chemical shift of the H-3 and H-4 protons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 8.0 | d (doublet) |

| H-4 | 8.0 - 8.5 | d (doublet) |

| H-5 | 7.8 - 8.2 | d (doublet) or m (multiplet) |

| H-6 | 7.4 - 7.8 | t (triplet) or m (multiplet) |

| H-7 | 7.6 - 8.0 | t (triplet) or m (multiplet) |

| H-8 | 8.0 - 8.4 | d (doublet) or m (multiplet) |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The multiplicity depends on the coupling with adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net For this compound, ten distinct signals are expected: nine for the quinoline ring and one for the trichloromethyl carbon. The chemical shifts are assigned based on established data for quinoline derivatives and the known effects of substituents. tsijournals.comresearchgate.netresearchgate.net

The carbon of the trichloromethyl group (CCl₃) is expected to appear at a characteristic downfield position, typically in the range of δ 90-100 ppm, due to the strong deshielding effect of the three chlorine atoms. nih.gov The C-2 carbon, directly attached to the CCl₃ group, will also be significantly shifted. The carbon atoms of the quinoline ring typically resonate between δ 120 and 155 ppm. rsc.orgrsc.org The C-2 and C-8a (the carbon at the ring junction next to the nitrogen) are generally the most deshielded carbons in the quinoline system. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 128 - 132 |

| C-5 | 126 - 130 |

| C-6 | 127 - 131 |

| C-7 | 129 - 133 |

| C-8 | 125 - 129 |

| C-8a | 147 - 152 |

| -CCl₃ | 90 - 100 |

Note: These are estimated values based on data from related structures. Assignments are typically confirmed using 2D NMR techniques like HSQC and HMBC. uncw.edu

Proton NMR (1H NMR) Data Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and confirm the molecular skeleton by analyzing the vibrations of molecular bonds. arxiv.org

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the quinoline ring and the trichloromethyl group. The analysis of these spectra is often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.govnih.gov

Key expected IR absorptions include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹. researchgate.net

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected to produce a series of sharp bands in the 1400–1650 cm⁻¹ region. researchgate.netmdpi.com These are characteristic of the heterocyclic aromatic system.

C-Cl stretching: The trichloromethyl group will give rise to strong absorption bands corresponding to the carbon-chlorine stretching vibrations. These are typically found in the 600–800 cm⁻¹ region. The presence of multiple strong bands in this area can be a key indicator of the CCl₃ group.

Ring bending vibrations: Out-of-plane C-H bending vibrations appear as strong bands in the 750-900 cm⁻¹ region, and their exact position can help determine the substitution pattern on the benzene ring.

The IR spectrum of the closely related compound 2-chloroquinoline (B121035) shows characteristic peaks for the quinoline system, providing a basis for comparison. nist.govnist.gov Similarly, data from 2-(tribromomethyl)quinoline can offer insights into the vibrational modes of the trihalomethyl group. nih.gov

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1650 | C=N stretch | Medium |

| 1400 - 1600 | Aromatic C=C ring stretch | Medium-Strong |

| 750 - 900 | C-H out-of-plane bend | Strong |

| 600 - 800 | C-Cl stretch | Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. americanpharmaceuticalreview.comspectroscopyonline.com While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering from changes in polarizability. mpg.de This often means that vibrations that are weak in IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations: The symmetric stretching vibrations of the quinoline ring system, which may be weak in the IR spectrum, are often prominent in the Raman spectrum. researchgate.net

C-Cl symmetric stretch: The symmetric C-Cl stretching vibration of the trichloromethyl group would be expected to produce a strong and characteristic Raman signal.

Low-frequency modes: Raman spectroscopy can effectively probe low-frequency skeletal vibrations and lattice modes in the solid state, providing information about the crystal packing and intermolecular interactions.

The application of Raman spectroscopy can help provide a more complete vibrational profile of the molecule, aiding in unambiguous structural confirmation. spectroscopyonline.commedscape.com

Infrared (IR) Spectroscopic Signatures

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an essential analytical technique that provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. lcms.cz It also reveals structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular formula is C₁₀H₆Cl₃N, giving a monoisotopic mass of approximately 244.96 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of three chlorine atoms (which have two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, confirming the presence of three chlorine atoms.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of a chlorine radical: A primary fragmentation would be the loss of a chlorine atom (•Cl) to form a stable dichloromethylquinolinium cation [M - Cl]⁺.

Loss of dichlorocarbene (B158193): The expulsion of a neutral dichlorocarbene molecule (:CCl₂) from the [M - Cl]⁺ ion is a possible subsequent fragmentation.

Quinoline ring fragmentation: The quinoline ring itself undergoes characteristic fragmentation. A common pathway for quinoline and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring, leading to a fragment ion [M - HCN]⁺ or from subsequent fragment ions. chempap.org

Retro-Diels-Alder type reactions: Fragmentation of the benzene portion of the quinoline ring can also occur. chempap.org

The combination of an accurate mass measurement of the molecular ion and the logical interpretation of these fragmentation pathways provides definitive evidence for the structure of this compound. nih.govmcmaster.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For quinoline derivatives, HRMS has been used to confirm the identity of synthesized compounds with mass errors typically below 5 mDa. nih.gov In the analysis of triazole-linked 2-trichloromethylquinazolines, a related class of compounds, HRMS (ESI+) was used to confirm the calculated exact mass of the synthesized molecules. researchgate.net For instance, the calculated m/z for C12H9N3Cl3 [M+H]+ was 299.9862, and the found value was 299.9858. sun.ac.za

HRMS data for several derivatives of this compound is available in chemical databases, providing their exact masses.

| Compound | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) |

| 4-Chloro-2-(trichloromethyl)quinoline | C10H5Cl4N | 280.9174 | 278.919992 |

| 4,6-Dichloro-2-(trichloromethyl)quinoline | C10H4Cl5N | 315.8784 | 312.878638 |

| 4-Methyl-2-(trichloromethyl)quinoline | C11H8Cl3N | 260.9722 | 258.974938 |

| 4,5,8-Trichloro-2-(trichloromethyl)quinoline | C10H3Cl6N | 349.8395 | 347.839687 |

The data in this table is sourced from publicly available chemical databases for derivatives of the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural characterization. The crystal structures of several quinoline derivatives have been determined, revealing key structural features. eurjchem.comchemmethod.combohrium.comnih.gov

For instance, the crystal structures of nitrated isomers of this compound have been reported, providing insight into the influence of substituent positions on the molecular geometry. ugr.esresearchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds and van der Waals forces. chemmethod.com These interactions play a crucial role in the stability and physical properties of the crystalline solid.

In the crystal structures of some quinoline derivatives, intermolecular C-H···O hydrogen bonds have been observed to connect molecules in the crystal lattice. eurjchem.com For example, in the structure of 5-nitroquinolin-8-yl-3-chlorobenzoate, C-H···O interactions are responsible for linking the molecules. eurjchem.com In other cases, π-π stacking interactions between the quinoline ring systems contribute significantly to the crystal packing. bohrium.com The study of these interactions is critical for understanding the supramolecular architecture of these compounds. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. eurjchem.com

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the preferred conformation of a molecule in the solid state. The torsional angles between different parts of the molecule, such as the orientation of substituents relative to the quinoline ring, are precisely determined.

Theoretical and Computational Studies of 2 Trichloromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric structures of molecules. For 2-(trichloromethyl)quinoline, these calculations have been instrumental in elucidating its intrinsic properties.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. scispace.com DFT studies on quinoline (B57606) derivatives, including those with trifluoromethyl and trichloromethyl groups, have been performed to understand their stability, reactivity, and electronic properties. researchgate.netphyschemres.org

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netmdpi.com Key energetic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net For related quinoline systems, these calculations have been used to predict sites of electrophilic and nucleophilic attack through the analysis of molecular electrostatic potential (MEP) maps. researchgate.netnih.gov

The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic distribution within the quinoline ring system. DFT studies can quantify this effect by calculating atomic charges and analyzing the molecular orbitals. This influence is critical in understanding the reactivity of the -CCl3 group itself, which can be a site for nucleophilic attack under certain conditions. researchgate.net

| Parameter | Description | Typical Application in Quinoline Studies |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Predicts sites for nucleophilic and electrophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Provides insight into intramolecular charge transfer and stability. researchgate.net |

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. osti.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are used for precise calculations of molecular properties. numberanalytics.com

For molecules like this compound, ab initio calculations can be used to obtain highly accurate geometries and vibrational frequencies. researchgate.net These calculations are also valuable for studying reaction mechanisms where electron correlation effects are significant. For instance, ab initio molecular dynamics (AIMD) combines ab initio calculations with molecular dynamics to simulate the time-dependent behavior of a system, providing insights into structural changes and reaction pathways in the liquid phase. aps.org While specific ab initio studies on this compound are not extensively documented in readily available literature, the principles are widely applied to similar heterocyclic systems to validate and complement DFT results. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Energetics

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions. numberanalytics.commckgroup.org For this compound, modeling can predict the feasibility of different reaction pathways and identify transition states and intermediates.

Studies on related compounds, such as 2-(trichloromethyl)pyrimidines, have utilized DFT to investigate reaction mechanisms. researchgate.net For example, the reaction of a trichloromethyl group with sulfur nucleophiles was shown to proceed through a mechanism involving a halogen bond-type interaction, where a chlorine atom is abstracted, leading to the reduction of the -CCl3 group. researchgate.net This type of computational investigation involves locating the transition state structures and calculating the activation energy barriers, which provides a quantitative understanding of the reaction kinetics. researchgate.net Such models can predict how substituents on the quinoline ring might affect the reaction rates and mechanisms. chemrxiv.org

The generation of reactive species from the trichloromethyl group, such as dichlorocarbene (B158193) or a dichloromethyl radical, under various conditions (e.g., thermal, photochemical, or with reducing agents) can also be modeled. These computational studies help in understanding the synthetic utility of this compound as a precursor for other functionalized quinolines.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its chemical and biological activity. Conformation analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects.

For a molecule like this compound, conformation analysis, often performed using DFT or semi-empirical methods, can identify the most stable spatial arrangement of the atoms. The rotation around the single bond connecting the trichloromethyl group to the quinoline ring is a key conformational variable. While the CCl3 group is sterically demanding, its rotational barrier and preferred orientation relative to the quinoline plane can be determined computationally. Studies on similar substituted quinolines have shown that different conformers can have varying stabilities and electronic properties. mdpi.com

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. cresset-group.com By simulating the motion of atoms in a solvated environment, MD can reveal how the molecule interacts with its surroundings and explores different conformational states. researchgate.netvolkamerlab.org This is particularly important for understanding how this compound might interact with biological macromolecules, where conformational flexibility plays a key role in binding. MD simulations on related quinoline-based inhibitors have been used to assess the stability of protein-ligand complexes and understand binding modes.

| Technique | Information Provided | Relevance to this compound |

| Conformation Analysis | Identifies stable conformers and rotational energy barriers. | Determines the preferred 3D structure and steric hindrance of the CCl3 group. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time in a defined environment. | Provides insights into flexibility, solvent interactions, and binding dynamics. cresset-group.comvolkamerlab.org |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures. | Assesses the stability of the molecule's conformation during a simulation. volkamerlab.org |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible regions within the molecule. researchgate.net |

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships

Computational methods are extensively used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman), which can be compared with experimental data to confirm the structure. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for structural assignments. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule. researchgate.netnih.gov

Furthermore, computational studies help establish quantitative structure-reactivity relationships (QSRR). chemrxiv.org By calculating various molecular descriptors (e.g., electronic properties, steric parameters) for a series of related compounds, it is possible to build models that correlate these descriptors with observed reactivity. For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can be used to predict the susceptibility of the quinoline system to nucleophilic attack. researchgate.net These relationships are invaluable for predicting the reactivity of new, unsynthesized derivatives and for designing molecules with desired chemical properties.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Efficient Synthesis of 2-(Trichloromethyl)quinoline

The development of environmentally benign and efficient methods for synthesizing quinoline (B57606) derivatives is a significant area of current research. rsc.orgorganic-chemistry.orgnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.orgnih.gov Consequently, there is a growing emphasis on creating "green" synthetic pathways. nih.gov

Recent innovations focus on several key areas:

Catalysis: The use of nanocatalysts and nanocomposites is emerging as a promising strategy for the efficient synthesis of quinolines. nih.gov These catalysts offer advantages such as high yields, operational simplicity, and recyclability. nih.gov For instance, a Brønsted acidic ionic liquid supported on Fe3O4 nanoparticles has been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov Similarly, metal-organic frameworks (MOFs) like MOF-199 have been employed as recyclable catalysts for quinoline synthesis, demonstrating high efficiency without the need for solvents or additional reagents. frontiersin.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and improve yields. nih.gov These methods align with the principles of green chemistry by minimizing energy consumption. nih.gov

Atom Economy: Researchers are designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. rsc.org One-pot synthesis and domino reactions are key strategies in this regard. nih.govheteroletters.orgrsc.org For example, a one-pot conversion of 2-(2-nitrostyryl)aniline to a quinoline derivative has been achieved using bis(trichloromethyl)carbonate (triphosgene) followed by microwave-promoted cyclization. nih.gov

Benign Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a critical aspect of sustainable synthesis. rsc.orgacs.org An expedient one-pot synthesis of quinoline analogues has been developed using glucose-derived ionic liquids and a copper catalyst in an acetonitrile-water medium. rsc.org

Table 1: Comparison of Traditional vs. Innovative Synthesis Methods for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Innovative "Green" Methods |

| Catalysts | Often require stoichiometric amounts of strong acids or bases. | Nanocatalysts, MOFs, ionic liquids, metal-ligand cooperative catalysts. organic-chemistry.orgnih.govfrontiersin.org |

| Solvents | Frequently use hazardous organic solvents. rsc.org | Water, ethanol, solvent-free conditions. nih.govrsc.orgacs.org |

| Energy Input | High temperatures and long reaction times are common. rsc.orgnih.gov | Microwave irradiation, ultrasound, mild reaction temperatures. organic-chemistry.orgnih.gov |

| Byproducts | Can generate significant amounts of waste. rsc.org | Higher atom economy, reduced byproduct formation. rsc.org |

| Efficiency | Yields can be variable, and purification may be complex. | Often high yields and simpler workup procedures. organic-chemistry.orgheteroletters.orgresearchgate.net |

Exploration of Undiscovered Reactivity Modes and Transformations

The trichloromethyl group at the 2-position of the quinoline ring imparts unique reactivity that is yet to be fully explored. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse and complex molecules. solubilityofthings.com

Current research is focused on several promising areas:

Nucleophilic Substitution: The chloromethyl group at the C2 position enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: The chlorine atoms on the trichloromethyl group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. chim.it These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For example, 2-chloro-3-(chloromethyl)quinolines have been shown to react with terminal acetylenes in the presence of a palladium catalyst. chim.it

Cyclization Reactions: The reactive nature of the trichloromethyl group can be harnessed to construct fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel polycyclic compounds with potentially interesting biological or material properties. chim.it

Domino Reactions: The development of domino or cascade reactions starting from this compound can provide efficient access to complex molecules in a single synthetic operation. nih.gov These reactions are highly atom-economical and can generate molecular diversity quickly.

Further investigation into the reactivity of the trichloromethyl group under various conditions (e.g., photochemistry, electrochemistry, radical reactions) could unveil novel transformations and synthetic methodologies.

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The quinoline nucleus is a privileged scaffold in materials science due to its electronic and photophysical properties. acs.org The incorporation of the this compound unit into larger molecular structures can lead to the development of advanced materials with tailored functionalities.

Emerging research in this area includes:

Polymers: this compound can be used as a monomer or a crosslinking agent in polymerization reactions. vulcanchem.comcymitquimica.com The resulting polymers may exhibit enhanced thermal stability, specific electronic properties, or interesting photophysical behavior. For example, incorporating a related compound into epoxy resins has been shown to increase thermal stability. vulcanchem.com

Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and potentially the chlorine atoms of the trichloromethyl group can act as coordination sites for metal ions, making this compound a potential building block for the construction of MOFs. frontiersin.orgnih.govgoogle.com MOFs are porous materials with applications in gas storage, separation, and catalysis. nih.govnanografi.com The specific geometry and electronic nature of the this compound ligand could lead to MOFs with unique network topologies and functional properties. nih.gov

Luminescent Materials: Quinoline derivatives are known to exhibit fluorescence. nih.gov By functionalizing the this compound core, it may be possible to develop novel fluorescent probes for chemical sensing or bioimaging. nih.gov Quinoline-phthalimide hybrids, for instance, have shown luminescence properties.

Organic Ligands: The this compound scaffold can serve as a ligand for transition metals, forming coordination complexes with potential catalytic or photoredox activity. nih.govresearchgate.net

Table 2: Potential Applications of Advanced Materials Based on this compound

| Material Type | Potential Application | Rationale |

| Polymers | High-performance plastics, specialty coatings | Enhanced thermal stability and specific electronic properties. vulcanchem.com |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensors | Porous structure with tunable properties based on the quinoline ligand. frontiersin.orgnih.govnanografi.com |

| Luminescent Materials | Fluorescent probes, organic light-emitting diodes (OLEDs) | Inherent fluorescence of the quinoline core, tunable through substitution. nih.gov |

| Coordination Complexes | Homogeneous catalysts, photoredox catalysts | Ability of the quinoline nitrogen to coordinate with metal centers. nih.govresearchgate.net |

Interdisciplinary Research Avenues in Trichloromethylquinoline Chemistry

The unique chemical properties of this compound make it a valuable tool for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. uni-muenster.desmu.edu

Key interdisciplinary research directions include:

Medicinal Chemistry: Quinoline and its derivatives have a long history in drug discovery, with applications as anticancer, antimalarial, and antibacterial agents. nih.govrsc.orgmdpi.comorientjchem.orgnih.govijshr.com The this compound scaffold can be used as a starting point for the synthesis of new bioactive molecules. solubilityofthings.com The trichloromethyl group can be transformed into other functional groups to modulate the pharmacological properties of the resulting compounds. solubilityofthings.com

Chemical Biology: Fluorescently labeled this compound derivatives could be developed as chemical probes to study biological processes. These probes could be used to visualize specific cellular components or to track the localization of drug molecules.

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is crucial for the rational design and fabrication of novel materials based on the this compound scaffold. smolecule.com This includes the development of new polymers, MOFs, and functional surfaces.

Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. uni-muenster.de This information can guide the design of new experiments and the development of new applications.

The future of this compound chemistry lies in the synergistic collaboration between different scientific disciplines to fully exploit the potential of this versatile chemical compound. uni-muenster.desmu.edu

常见问题

Q. What are the most reliable synthetic routes for 2-(trichloromethyl)quinoline, and how do reaction conditions impact yield and purity?

- Methodological Answer : Two prominent methods are:

- Copper-catalyzed aerobic synthesis : Chen et al. demonstrated efficient synthesis using CuCl₂ under aerobic conditions, achieving functional group tolerance and moderate yields (~65–75%). Reaction time and oxygen availability critically influence byproduct formation .

- Vilsmeier-Haack formylation/chlorination : This method employs DMF/POCl₃ to introduce chloro and formyl groups at the 2- and 3-positions of quinoline. Hydrolysis with mild bases (e.g., NaHCO₃) yields 2-chloro intermediates, which can be further functionalized. Excess POCl₃ improves chlorination efficiency but may require rigorous purification .

Key Consideration : Monitor reactions via TLC (e.g., silica gel, hexane/ethyl acetate) to optimize stopping points .

Q. How can researchers characterize the structural conformation of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry, dihedral angles (e.g., planar quinoline systems vs. substituent orientations), and weak interactions (C–H⋯O/N, π–π stacking). For example, Boulcina et al. reported dihedral angles of 68.68° between quinoline and phenyl rings in derivatives .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro vs. trichloromethyl shifts) and FT-IR for functional group validation (C–Cl stretches at ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trichloromethyl group influence quinoline reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing trichloromethyl group deactivates the quinoline ring, directing electrophilic attacks to the 5- and 8-positions. For nucleophilic substitutions (e.g., SNAr), use polar aprotic solvents (DMF, DMSO) and catalysts like KOtBu to enhance leaving-group displacement. Roopan et al. achieved 85% yield in alkylation using KOtBu/THF at 343 K .

- Contradiction Note : Copper-catalyzed methods () favor aerobic conditions, while Vilsmeier-Haack () requires inert atmospheres. Resolve discrepancies by pre-screening reaction sensitivity to oxygen .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects across studies. For example, 2-trifluoromethyl analogs (e.g., mefloquine) show antimalarial activity, while trichloromethyl derivatives may exhibit altered pharmacokinetics due to increased lipophilicity .

- Standardized assays : Address variability by replicating antimicrobial tests (e.g., MIC against S. aureus) using consistent protocols (e.g., broth microdilution per CLSI guidelines) .

Q. How can computational modeling predict the intermolecular interactions of this compound in crystal packing or protein binding?

- Methodological Answer :

- DFT calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to analyze weak interactions like C–H⋯π (observed at 3.7–3.8 Å in crystal structures) .

- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., PI3Kδ for anti-inflammatory activity). Parameterize the trichloromethyl group’s van der Waals radius and partial charges accurately .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。